Superior Target Potency in Pyrotinib vs. Neratinib Attributed to the (R)-Pyrrolidine Side Chain
Pyrotinib, which incorporates the (R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid moiety, demonstrates a significantly lower IC50 for HER1 (5.6 nM) and HER2 (8.1 nM) compared to neratinib, a structurally similar drug that lacks this specific chiral side chain [1]. Neratinib's IC50 values are substantially higher at 92 nM for HER1 and 59 nM for HER2 . This 16-fold and 7-fold improvement in potency is directly attributable to the optimized (R)-pyrrolidine acrylamide warhead [2].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Pyrotinib IC50: HER1 = 5.6 nM, HER2 = 8.1 nM |
| Comparator Or Baseline | Neratinib IC50: HER1 = 92 nM, HER2 = 59 nM |
| Quantified Difference | 16.4-fold improvement for HER1, 7.3-fold improvement for HER2 |
| Conditions | Kinase inhibition assays |
Why This Matters
This evidence directly links the target compound to the enhanced potency of pyrotinib, justifying its selection as a critical intermediate over alternatives that would lead to less potent final drug candidates.
- [1] PMC10018043. (2023). Table 1: Comparison of Pyrotinib, Neratinib, and Afatinib. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC10018043/table/T1/ View Source
- [2] US20230303523A1. (2023). Method for preparing pyrotinib. Justia Patents. Retrieved from https://patents.justia.com/patent/20230303523 View Source
